

# An In-depth Technical Guide to CH1055 Derivatives for Advanced Bio-imaging

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Compound of Interest		
Compound Name:	CH1055	
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### **Abstract**

**CH1055** and its derivatives represent a class of small-molecule near-infrared II (NIR-II) fluorescent dyes that are revolutionizing in vivo imaging. With a core structure based on benzo[1,2-c:4,5-c']bis([1][2][3]thiadiazole), these fluorophores exhibit emission wavelengths beyond 1000 nm, enabling deep tissue imaging with high spatial resolution and signal-to-noise ratios. Their small size and modifiable structure allow for rapid renal clearance and targeted delivery to specific biological sites. This guide provides a comprehensive overview of the properties of **CH1055** derivatives, detailed experimental protocols for their synthesis and conjugation, and methodologies for their application in preclinical cancer imaging.

### Introduction

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages over traditional visible and NIR-I (700-900 nm) imaging, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence.[2] **CH1055**, a pioneering small-molecule NIR-II dye, has emerged as a versatile platform for developing advanced imaging probes.[3][4] Its donor-acceptor-donor (D-A-D) architecture is key to its long-wavelength emission.[2] This document details the photophysical properties, synthesis, and bioconjugation of **CH1055** and its derivatives, providing a technical resource for researchers in the field.



### **Core Compound and Key Derivatives**

The foundational molecule, **CH1055**, is characterized by a molecular weight of approximately 970 Da, which is well below the renal excretion threshold, facilitating its clearance from the body and minimizing potential toxicity.[5] Key derivatives have been developed to enhance its properties for biological applications.

- **CH1055**-PEG: Polyethylene glycol (PEG) is conjugated to the **CH1055** core to improve its aqueous solubility and biocompatibility.[6] This modification also allows for passive tumor targeting through the enhanced permeability and retention (EPR) effect.
- CH-4T: This sulfonated derivative of CH1055 exhibits improved water solubility and a remarkable increase in quantum yield upon binding to serum proteins like albumin.[2]

### **Photophysical Properties**

The defining characteristic of **CH1055** and its derivatives is their fluorescence emission in the NIR-II spectrum. The key photophysical parameters are summarized in the table below.

Compound	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (%)	Solvent/Mediu m
CH1055-PEG	~750	~1055	0.3	Aqueous Buffer
CH-4T	~808	~1055	0.01 - 0.1	PBS
CH-4T	~808	~1005	up to 5	Fetal Bovine Serum (FBS)

Data compiled from multiple sources.

# Experimental Protocols Synthesis of CH1055 Core Structure

The synthesis of the **CH1055** core involves a multi-step process culminating in the formation of the benzo[1,2-c:4,5-c']bis([1][2][3]thiadiazole) ring system with appended carboxyl-functionalized side chains. While a complete, detailed protocol from a single source is not publicly available, the key synthetic steps involve palladium-catalyzed cross-coupling reactions



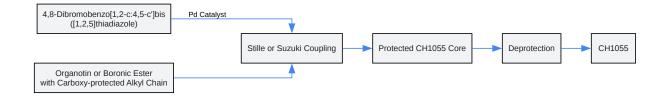




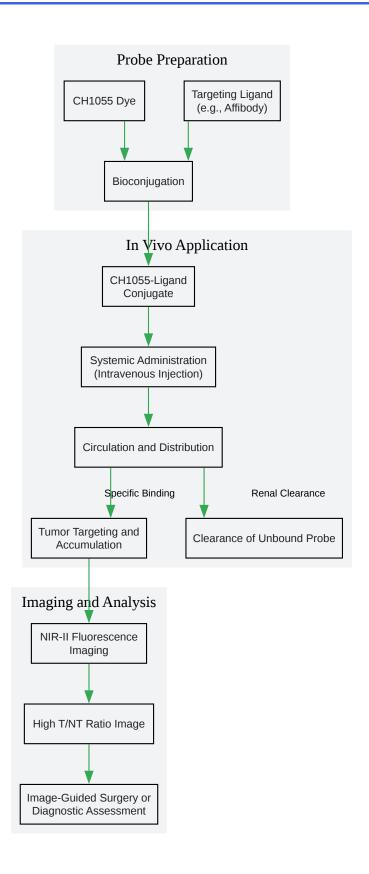
such as Stille and Suzuki couplings to construct the carbon skeleton, followed by ring closure to form the thiadiazole rings.[3]

A plausible synthetic workflow is outlined below:









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